1H-Indene-2-boronic acid
Overview
Description
1H-Indene-2-boronic acid is an organic compound that belongs to the class of boronic acids It features an indene ring system with a boronic acid functional group attached at the second position
Preparation Methods
The synthesis of 1H-Indene-2-boronic acid can be achieved through several methods. One common approach involves the cross-coupling of aryl or heteroarylboronic acids with electrophilic indolyl templates. This method utilizes reagents such as chloro, bromo, bromoindolyl phosphate, and triflates, which are capable of coupling with boronic acids under mild reaction conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indene-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the boronic acid group into other functional groups.
Reduction: Reducing agents can be used to modify the boronic acid group, often leading to the formation of alcohols or other reduced products.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halides and other electrophiles.
Coupling Reactions: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound.
Scientific Research Applications
1H-Indene-2-boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Mechanism of Action
The mechanism by which 1H-Indene-2-boronic acid exerts its effects depends on the specific application. In chemical reactions, the boronic acid group acts as a nucleophile, participating in various coupling and substitution reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
1H-Indene-2-boronic acid can be compared to other boronic acids and indene derivatives. Similar compounds include:
Phenylboronic acid: Another boronic acid with a phenyl ring instead of an indene ring.
Indole-2-boronic acid: Similar to this compound but with an indole ring system.
Benzylboronic acid: Features a benzyl group attached to the boronic acid functional group.
What sets this compound apart is its unique indene ring system, which imparts distinct chemical properties and reactivity compared to other boronic acids .
Properties
IUPAC Name |
1H-inden-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5,11-12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMIZCKXRRAXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449133 | |
Record name | 1H-INDENE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312968-21-1 | |
Record name | 1H-INDENE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.